molecular formula C7H7Br2N B12953016 3-Bromo-2-(2-bromoethyl)pyridine

3-Bromo-2-(2-bromoethyl)pyridine

Cat. No.: B12953016
M. Wt: 264.94 g/mol
InChI Key: CRWUEPARADAMFV-UHFFFAOYSA-N
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Description

3-Bromo-2-(2-bromoethyl)pyridine is an organic compound with the molecular formula C7H6Br2N. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms, one attached to the second carbon of the pyridine ring and the other to an ethyl group at the third position. The compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(2-bromoethyl)pyridine typically involves the bromination of 2-(2-bromoethyl)pyridine. One common method includes the reaction of 2-(2-bromoethyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(2-bromoethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 2-ethylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of pyridine.

    Oxidation: Pyridine N-oxides.

    Reduction: 2-ethylpyridine.

Scientific Research Applications

3-Bromo-2-(2-bromoethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2-bromoethyl)pyridine involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s ability to undergo nucleophilic substitution reactions makes it a versatile tool in modifying molecular structures and studying their biological effects.

Comparison with Similar Compounds

    2-Bromo-3-methylpyridine: Similar in structure but with a methyl group instead of an ethyl group.

    3-Bromo-2-hydroxypyridine: Contains a hydroxyl group instead of a bromoethyl group.

    2-Bromo-4-methylpyridine: Bromine atom at the second position and a methyl group at the fourth position.

Uniqueness: 3-Bromo-2-(2-bromoethyl)pyridine is unique due to the presence of two bromine atoms, which provide distinct reactivity patterns compared to its analogs. This dual bromination allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

3-bromo-2-(2-bromoethyl)pyridine

InChI

InChI=1S/C7H7Br2N/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3-4H2

InChI Key

CRWUEPARADAMFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCBr)Br

Origin of Product

United States

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